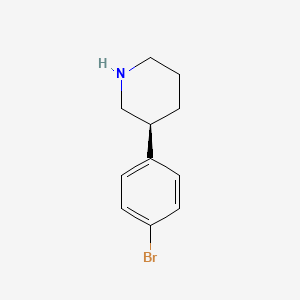

(S)-3-(4-Bromophenyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-(4-bromophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZTZMTODFHPUHI-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (S)-3-(4-Bromophenyl)piperidine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (S)-3-(4-Bromophenyl)piperidine in Medicinal Chemistry

This compound is a chiral synthetic intermediate of considerable interest in modern pharmacology. Its primary significance lies in its role as a key building block in the synthesis of Niraparib, a potent and orally active poly(ADP-ribose) polymerase (PARP) inhibitor.[1][2] Niraparib is a crucial therapeutic agent used in the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancers, particularly in patients with BRCA gene mutations.[2][3]

The journey of a chemical intermediate like this compound from a laboratory reagent to a component of a life-saving drug is governed by its physicochemical properties. These properties dictate its behavior during synthesis, purification, formulation, and ultimately, its bioavailability and efficacy as part of an active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, supplemented with detailed, field-proven methodologies for their experimental determination. As a senior application scientist, the rationale behind each experimental choice is elucidated to provide a self-validating framework for researchers.

Core Molecular and Physical Properties

A foundational understanding of this compound begins with its fundamental molecular and physical descriptors. While extensive experimental data for this specific intermediate is not widely published, a combination of data from chemical suppliers and computational predictions provides a reliable starting point for researchers.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄BrN | [4][5] |

| Molecular Weight | 240.14 g/mol | [4][5] |

| CAS Number | 1335523-82-4 | [6][7] |

| Appearance | White to off-white solid | [6] |

| Predicted Boiling Point | 310.9 ± 35.0 °C | [6] |

| Predicted Density | 1.313 ± 0.06 g/cm³ | [6] |

| Predicted pKa | 9.90 ± 0.10 (for the piperidine nitrogen) | [6] |

| Predicted XLogP3 | 2.7 | [4] |

Synthesis and Stereochemical Control

The therapeutic efficacy of Niraparib is dependent on the specific (S)-enantiomer of its 3-phenylpiperidine core. Therefore, the enantioselective synthesis of this compound is of paramount importance. Modern synthetic strategies have moved away from classical resolution techniques towards more efficient catalytic asymmetric methods.

A notable approach involves a rhodium-catalyzed asymmetric reductive Heck reaction.[8][9][10] This method provides access to enantioenriched 3-substituted piperidines from arylboronic acids and pyridine derivatives, offering high yields and excellent enantioselectivity.[8][9][10]

Below is a conceptual workflow for such a synthesis, illustrating the key transformations.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. 3-(4-Bromophenyl)piperidine | C11H14BrN | CID 46835326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. This compound CAS#: 1335523-82-4 [m.chemicalbook.com]

- 7. 1335523-82-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 9. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

(S)-3-(4-Bromophenyl)piperidine: A Linchpin Intermediate in the Synthesis of the PARP Inhibitor Niraparib

(S)-3-(4-Bromophenyl)piperidine is a chiral synthetic intermediate of critical importance in the manufacture of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. While the molecule itself is not pharmacologically active in the context of PARP inhibition, its precise stereochemistry and chemical structure are essential for the ultimate efficacy of Niraparib. This technical guide provides an in-depth analysis of this compound, focusing on its role as a key building block and the mechanistic context provided by its end-product, Niraparib.

Contextual Mechanism of Action: The Role of Niraparib in Oncology

To fully appreciate the significance of this compound, it is imperative to understand the mechanism of action of Niraparib. Niraparib is a highly selective inhibitor of PARP-1 and PARP-2, enzymes that play a crucial role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][2]

In cancer cells with mutations in DNA repair genes such as BRCA1 and BRCA2, the homologous recombination repair (HRR) pathway for double-strand break (DSB) repair is compromised.[3] When PARP is inhibited by Niraparib in these HRR-deficient cells, unrepaired SSBs accumulate and are converted into DSBs during DNA replication. The inability of the cancer cells to effectively repair these DSBs leads to genomic instability and, ultimately, apoptotic cell death.[1][4] This concept, where the inhibition of two different DNA repair pathways leads to cell death, is known as synthetic lethality.[2]

Furthermore, Niraparib is known to "trap" the PARP enzyme on the DNA at the site of damage.[5] This PARP-DNA complex is highly cytotoxic and further contributes to the anticancer activity of the drug.[2]

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| Molecular Formula | C₁₁H₁₄BrN |

| Molecular Weight | 240.14 g/mol |

| CAS Number | 1335523-82-4 |

| Appearance | Solid |

| Boiling Point | 310.9±35.0 °C (Predicted) |

| Density | 1.313±0.06 g/cm³ (Predicted) |

Synthesis and Chiral Resolution of this compound

The synthesis of enantiomerically pure this compound is a critical step in the manufacturing of Niraparib. Various synthetic strategies have been developed to achieve high yield and enantioselectivity. One common approach involves the synthesis of the racemic 3-(4-bromophenyl)piperidine followed by chiral resolution.

Illustrative Synthetic Pathway

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis and Resolution

The following is a generalized protocol based on common synthetic methods.[6]

Part 1: Synthesis of Racemic 3-(4-Bromophenyl)piperidine

-

Nucleophilic Reaction: Ethyl p-bromobenzoacetate is reacted with N-Boc-3-aminopropyl bromide in the presence of a strong base (e.g., sodium hydride) in an appropriate solvent (e.g., tetrahydrofuran) to yield the corresponding diester.

-

Cyclization: The resulting intermediate undergoes intramolecular cyclization under alkaline conditions to form the piperidine-2,6-dione ring.

-

Reduction: The dione is then reduced using a suitable reducing agent, such as sodium borohydride in the presence of a Lewis acid (e.g., boron trifluoride etherate), to yield racemic 3-(4-bromophenyl)piperidine.[7]

Part 2: Chiral Resolution

-

Diastereomeric Salt Formation: The racemic mixture is treated with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid derivatives), in a suitable solvent. This results in the formation of diastereomeric salts.

-

Separation: Due to their different physical properties, the diastereomeric salts can be separated by fractional crystallization.

-

Liberation of the Free Base: The desired diastereomeric salt is treated with a base to liberate the enantiomerically pure this compound.

Role in the Synthesis of Niraparib

This compound serves as a key fragment that is coupled with an indazole moiety to form the core structure of Niraparib.[8] This coupling is typically achieved through a copper-catalyzed N-arylation reaction. The stereochemistry at the 3-position of the piperidine ring is crucial for the proper orientation of the molecule within the PARP active site, ensuring high binding affinity and potent inhibitory activity.

Conclusion

While this compound does not possess a direct mechanism of action relevant to cancer therapy, its role as a stereochemically defined intermediate is indispensable for the synthesis of the potent PARP inhibitor Niraparib. The methodologies for its enantioselective synthesis are a testament to the advancements in asymmetric synthesis and are of significant interest to researchers and professionals in drug development and process chemistry. A thorough understanding of the synthesis and properties of this key intermediate is fundamental to the production of a life-saving oncological therapeutic.

References

-

Urology Textbook. Niraparib: Mechanism of Action, Adverse Effects, and Contraindications. [Link]

-

PubChem. Niraparib. National Center for Biotechnology Information. [Link]

-

Patsnap Synapse. What is the mechanism of Niraparib Tosylate? Published July 17, 2024. [Link]

- Boussios, S., Rassy, E., Moschetta, M., et al. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities. ESMO Open. 2019;4(Suppl 3):e000412.

-

Qingmu Pharmaceutical. This compound Manufacturer and Supplier. [Link]

-

Eureka. Preparation method of this compound as a Niraparib intermediate. [Link]

-

LookChem. Cas 1335523-82-4,this compound. [Link]

- Google Patents. CN111592467A - Nilaparib intermediate, preparation method and application thereof, and synthesis method of nilapab.

- Google Patents. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib.

-

New Drug Approvals. Niraparib; MK 4827. Published December 22, 2016. [Link]

-

University of Oxford. Synthesis of Niraparib, a cancer drug candidate. [Link]

- Google Patents.

Sources

- 1. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]

- 3. urology-textbook.com [urology-textbook.com]

- 4. Niraparib: Uses, Mechanism of action, Efficacy and side effects_Chemicalbook [chemicalbook.com]

- 5. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation method of this compound as Niraparib intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 7. WO2019036441A1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]

- 8. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]

Biological activity of (S)-3-(4-Bromophenyl)piperidine derivatives

An In-Depth Technical Guide to the Biological Activity of (S)-3-(4-Bromophenyl)piperidine Derivatives

Authored by: Gemini, Senior Application Scientist

Foreword

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically successful drugs, particularly those targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with biological targets.[1] Within this broad class of compounds, the chiral 3-arylpiperidine motif has emerged as a particularly fruitful starting point for the development of novel therapeutics. This guide focuses on a specific and highly promising core structure: this compound. The presence of the bromine atom provides a convenient handle for further chemical modification, while the defined stereochemistry at the C3 position is often critical for selective biological activity. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives.

Part 1: The Synthetic Landscape: Accessing the Chiral Core

The enantioselective synthesis of 3-substituted piperidines is a critical challenge in medicinal chemistry.[2] Traditional methods often rely on lengthy synthetic sequences or chiral resolutions. However, recent advances in asymmetric catalysis have provided more efficient routes to these valuable building blocks. One of the most powerful methods for accessing enantioenriched 3-arylpiperidines is the rhodium-catalyzed asymmetric reductive Heck reaction.[2][3][4][5] This approach allows for the direct and highly enantioselective formation of the 3-arylpiperidine core from readily available starting materials.

Caption: Rh-catalyzed asymmetric synthesis of the this compound core.

Experimental Protocol: Asymmetric Synthesis of this compound

This protocol is adapted from a general method for the rhodium-catalyzed asymmetric reductive Heck reaction.[3][4][5]

Materials:

-

Phenyl pyridine-1(2H)-carboxylate

-

(4-Bromophenyl)boronic acid

-

[Rh(cod)(OH)]₂

-

(S)-SEGPHOS

-

Aqueous Cesium Hydroxide (CsOH)

-

Tetrahydrofuran (THF), Toluene, Water (solvent mixture)

-

Palladium on carbon (Pd/C)

-

Hydrogen gas

-

Potassium hydroxide (KOH)

-

Methanol

Procedure:

-

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction:

-

In a nitrogen-filled glovebox, combine [Rh(cod)(OH)]₂ and (S)-SEGPHOS in a mixture of THF, toluene, and water (1:1:1).

-

Add phenyl pyridine-1(2H)-carboxylate and (4-bromophenyl)boronic acid to the catalyst solution.

-

Add aqueous CsOH and heat the reaction mixture at 70 °C until the reaction is complete (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction mixture, and perform an aqueous workup followed by purification by column chromatography to yield the enantioenriched (S)-3-(4-bromophenyl)-tetrahydropyridine derivative.[3]

-

-

Reduction and Deprotection:

-

Dissolve the tetrahydropyridine derivative in methanol.

-

Add Pd/C and subject the mixture to a hydrogen atmosphere.

-

After the reduction is complete, filter the catalyst and concentrate the filtrate.

-

Treat the residue with aqueous KOH in methanol to deprotect the carbamate, yielding this compound.[3]

-

Part 2: Diverse Biological Activities and Underlying Mechanisms

The this compound scaffold is a versatile platform for engaging with multiple biological targets, leading to a range of therapeutic applications.

PARP Inhibition: A Key to Cancer Therapy

A significant application of the this compound core is as a key intermediate in the synthesis of Niraparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[6] PARP inhibitors have revolutionized the treatment of cancers with deficiencies in DNA damage repair, such as those with BRCA1/2 mutations.[7]

Mechanism of Action: PARP Trapping

Beyond simple catalytic inhibition, a critical mechanism of action for PARP inhibitors like Niraparib is the "trapping" of the PARP enzyme on DNA at the site of single-strand breaks.[7] Under normal conditions, PARP detects DNA damage, synthesizes poly(ADP-ribose) (PAR) chains, and then dissociates to allow for repair. PARP inhibitors prevent the synthesis of these PAR chains, locking the PARP enzyme onto the DNA. These trapped PARP-DNA complexes are highly cytotoxic as they obstruct DNA replication, leading to the formation of double-strand breaks and ultimately cell death in cancer cells with compromised homologous recombination repair pathways.[7]

Caption: PARP trapping by inhibitors derived from the this compound scaffold.

Experimental Protocol: In Vitro PARP Trapping Assay (Fluorescence Polarization)

This protocol provides a method to quantify the PARP trapping activity of a compound.[7]

Materials:

-

Recombinant human PARP1 enzyme

-

Fluorescently labeled DNA oligonucleotide probe with a single-strand break

-

NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 0.1 mg/ml BSA)

-

Test compound (dissolved in DMSO)

-

Black, low-binding 384-well microplate

-

Fluorescence plate reader capable of measuring fluorescence polarization

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. Dilute the PARP1 enzyme and fluorescent DNA probe to their working concentrations in assay buffer.

-

Assay Setup:

-

Test Wells: Add PARP1 enzyme, fluorescent DNA probe, and the test compound to the wells.

-

High FP Control (No PARP dissociation): Add PARP1 enzyme and fluorescent DNA probe.

-

Low FP Control (Maximal PARP dissociation): Add PARP1 enzyme and fluorescent DNA probe.

-

-

Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for binding.

-

Initiation of PARylation: Add NAD+ to all wells except the "High FP Control".

-

Measurement: Read the fluorescence polarization on the plate reader. Trapped PARP-DNA complexes will result in a higher fluorescence polarization signal.

-

Data Analysis: Calculate the EC₅₀ value for PARP trapping from the dose-response curve.

Modulation of G-Protein Coupled Receptors (GPCRs)

The 3-arylpiperidine scaffold is a common feature in ligands for various GPCRs, including dopamine, serotonin, and sigma receptors. This makes the this compound core an attractive starting point for the development of novel CNS-active agents.

Caption: General mechanism of GPCR signaling modulation by this compound derivatives.

2.2.1. Dopamine Receptor Affinity

Phenylpiperidine derivatives are known to interact with dopamine D2 and D3 receptors.[8][9] The affinity and selectivity are highly dependent on the substitution pattern. For instance, compounds like (-)-OSU6162, which is a (S)-3-(3-methanesulfonyl-phenyl)-1-propyl-piperidine, exhibit in vivo D2 receptor occupancy and antipsychotic-like effects despite having moderate in vitro binding affinity.[8] This suggests that derivatives of this compound could be explored for their potential as dopamine receptor modulators for treating conditions like schizophrenia or Parkinson's disease.

2.2.2. Serotonin Receptor Affinity

Arylpiperazine and arylpiperidine moieties are classic pharmacophores for serotonin receptors, particularly the 5-HT₁A and 5-HT₂A subtypes.[10][11] The nature of the aryl group and the linker to the piperidine nitrogen are critical for determining affinity and functional activity (agonist vs. antagonist). Derivatives of this compound could be designed to target these receptors for the treatment of depression, anxiety, and other mood disorders.

2.2.3. Sigma Receptor Affinity

The sigma-1 receptor is a unique intracellular chaperone protein implicated in various cellular functions and is a target for neuropsychiatric and neurodegenerative diseases.[12][13][14] High affinity for the sigma-1 receptor is often associated with a phenylpiperidine scaffold and a lipophilic N-substituent.[12] The this compound core provides a promising framework for developing selective sigma-1 receptor ligands.

Experimental Protocol: GPCR Radioligand Binding Assay

This protocol describes a general method for determining the binding affinity of a compound to a specific GPCR.[15][16]

Materials:

-

Cell membranes expressing the target GPCR (e.g., D₂, 5-HT₁A, or sigma-1)

-

Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D₂, [³H]-8-OH-DPAT for 5-HT₁A, [³H]-(+)-Pentazocine for sigma-1)

-

Assay buffer (specific to the receptor)

-

Test compound (dissolved in DMSO)

-

Non-specific binding control (a high concentration of a known unlabeled ligand)

-

96-well filter plates

-

Scintillation fluid and a scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer.

-

Incubation: Incubate the plate for a specific time at a defined temperature to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[15]

Part 3: Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study on a dedicated library of this compound derivatives is not extensively published, valuable insights can be gleaned from related compound series.

| Compound/Analog Class | Target(s) | Key Structural Features and SAR Observations | Reference(s) |

| Niraparib | PARP1/2 | The indazole carboxamide moiety attached to the piperidine nitrogen is crucial for potent PARP inhibition. | [6] |

| (S)-3-Arylpiperidines | Dopamine D₂/D₃ Receptors | The nature and position of the substituent on the phenyl ring, as well as the N-alkyl group on the piperidine, significantly influence affinity and selectivity. For example, a 3-methanesulfonyl group on the phenyl ring confers interesting "dopamine stabilizing" properties. | [8] |

| Arylpiperazines/Arylpiperidines | Serotonin 5-HT₁A/5-HT₂A Receptors | An ortho-methoxy group on the phenyl ring is a common feature in high-affinity 5-HT₁A ligands. The length and nature of the linker between the piperazine/piperidine and another aromatic moiety are critical for affinity. | [10][17] |

| Phenylpiperidines | Sigma-1 Receptors | A lipophilic N-substituent on the piperidine ring generally leads to higher sigma-1 receptor affinity. The distance between the aromatic ring and the basic nitrogen is a key determinant of binding. | [12][13] |

Part 4: Conclusion and Future Directions

The this compound scaffold represents a highly valuable and versatile platform in drug discovery. Its role as a cornerstone for the potent PARP inhibitor Niraparib highlights its significance in oncology. Furthermore, the inherent properties of the 3-arylpiperidine motif make it an exceptional starting point for the design of novel ligands targeting a range of GPCRs, including dopamine, serotonin, and sigma receptors. The future development of derivatives from this core structure holds immense promise for addressing unmet medical needs in oncology and CNS disorders. Future research should focus on the systematic synthesis and biological evaluation of novel libraries of this compound derivatives to build a comprehensive SAR and unlock the full therapeutic potential of this remarkable scaffold.

References

-

Kanev, P., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 6(4), 104106. [Link]

-

Kanev, P., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PubMed Central. [Link]

-

Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

-

Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 167-186. [Link]

-

Sexton, J. Z., & Kobilka, B. K. (2011). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 756, 107-124. [Link]

-

Kanev, P., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. ResearchGate. [Link]

-

Molecular Devices. (2011). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Molecular Devices. [Link]

-

Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221-14226. [Link]

-

Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. [Link]

-

Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

-

Chang, M.-Y., & Chen, S.-T. (2006). CONCISE SYNTHESIS OF 3-ARYLPIPERIDINES. Heterocycles, 68(4), 775. [Link]

-

Damaj, M. I., et al. (2007). Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. Journal of Medicinal Chemistry, 50(20), 4897-4905. [Link]

-

Largent, B. L., et al. (1987). Structural determinants of sigma receptor affinity. Molecular Pharmacology, 32(6), 772-784. [Link]

-

Berardi, F., et al. (2019). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Amnesic Activity. Journal of Medicinal Chemistry, 62(2), 945-961. [Link]

-

ResearchGate. (n.d.). The affinities for serotonin/dopamine receptors of the compounds 1-4. ResearchGate. [Link]

-

PubChem. (n.d.). 3-(4-Bromophenyl)piperidine. PubChem. [Link]

-

ResearchGate. (n.d.). The affinity for serotonergic, adrenergic and dopaminergic receptors and serotonin transporter (SERT). ResearchGate. [Link]

-

Gnone, M., et al. (2021). 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. Molecules, 26(11), 3169. [Link]

-

Petukhov, P. A., et al. (2001). SAR studies of piperidine-based analogues of cocaine. Part 3: Oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 11(16), 2079-2083. [Link]

-

van de Water, A. W., et al. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry, 43(3), 432-439. [Link]

-

Sonesson, C., et al. (2006). The dopamine stabilizers (S)-(-)-(3-methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-methanesulfonylphenyl)-1-propyl-piperidine (ACR16) show high in vivo D2 receptor occupancy, antipsychotic-like efficacy, and low potential for motor side effects in the rat. Journal of Pharmacology and Experimental Therapeutics, 318(2), 810-818. [Link]

-

ResearchGate. (n.d.). Dopamine Receptor Affinity for Antagonists. ResearchGate. [Link]

-

De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Binding affinities for dopamine D 2 /D 3 and sigma s 1 /s 2 receptors. ResearchGate. [Link]

-

Sbardella, G., et al. (2013). Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. ACS Medicinal Chemistry Letters, 4(12), 1167-1172. [Link]

-

Qingmu Pharmaceutical. (n.d.). This compound Manufacturer and Supplier. Qingmu Pharmaceutical. [Link]

-

Wsól, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 297, 117700. [Link]

-

Petukhov, P. A., et al. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 11(16), 2079-2083. [Link]

-

Szymański, P., et al. (2021). Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. Molecules, 26(5), 1253. [Link]

- Google Patents. (n.d.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.

-

Szymański, P., et al. (2021). Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor An. Semantic Scholar. [Link]

-

Díaz, N., et al. (2005). SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists. Bioorganic & Medicinal Chemistry Letters, 15(17), 3844-3848. [Link]

-

Wang, Y., et al. (2018). Synthesis and biological evaluation of 3–(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer's disease agents. Scientific Reports, 8(1), 1686. [Link]

-

Madbouly, S. A., et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Molecules, 28(1), 245. [Link]

-

Lass-Flörl, C., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. qingmupharm.com [qingmupharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The dopamine stabilizers (S)-(-)-(3-methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-methanesulfonylphenyl)-1-propyl-piperidine (ACR16) show high in vivo D2 receptor occupancy, antipsychotic-like efficacy, and low potential for motor side effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Structural determinants of sigma receptor affinity (Journal Article) | OSTI.GOV [osti.gov]

- 13. ricerca.uniba.it [ricerca.uniba.it]

- 14. mdpi.com [mdpi.com]

- 15. multispaninc.com [multispaninc.com]

- 16. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Evaluation of (S)-3-(4-Bromophenyl)piperidine

This guide provides a comprehensive framework for the in vitro evaluation of (S)-3-(4-Bromophenyl)piperidine, a key intermediate in the synthesis of the PARP inhibitor Niraparib.[1] Beyond its role as a synthetic precursor, the inherent structural motifs of this molecule, specifically the 3-phenylpiperidine scaffold, suggest a potential for biological activity, particularly within the central nervous system. The piperidine ring is a privileged structure in medicinal chemistry, frequently found in drugs targeting CNS and other diseases.[2] This document outlines a logical, scientifically-grounded workflow for characterizing the potential pharmacological and toxicological profile of this compound in vitro.

Compound Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is the foundation of any robust in vitro evaluation. These properties influence solubility, stability in assay buffers, and potential for non-specific binding.

| Property | Value | Source |

| Molecular Formula | C11H14BrN | [1][3][4][5] |

| Molecular Weight | 240.14 g/mol | [1][3][4][5] |

| CAS Number | 1335523-82-4 | [1][6] |

| Appearance | Not specified (typically a solid) | |

| Boiling Point | 310.9°C at 760 mmHg | [3] |

| Density | 1.313 g/cm³ | [3] |

| LogP (calculated) | 2.9161 | [4] |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | [4] |

Rationale for In Vitro Target Selection: The Monoamine Transporter Hypothesis

The 3-phenylpiperidine scaffold is a well-established pharmacophore that confers affinity for monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key mechanism for many antidepressant and psychostimulant drugs.

Given this structural alert, a primary hypothesis for the biological activity of this compound is its interaction with one or more of these monoamine transporters. The following in vitro evaluation workflow is designed to rigorously test this hypothesis.

In Vitro Evaluation Workflow

The proposed workflow is a multi-step process that begins with primary binding assays to determine affinity, followed by functional assays to elucidate the mechanism of action, and concludes with an initial assessment of cytotoxicity.

Caption: Workflow for the Dopamine Reuptake Inhibition Assay.

In Vitro Cytotoxicity Assay

Scientific Rationale: It is crucial to assess the general toxicity of a compound early in the drug discovery process. [7][8][9]A cytotoxicity assay helps to determine the concentration range at which the compound may cause cell death, which is important for interpreting the results of the functional assays and for assessing the therapeutic window. The MTT assay is a widely used colorimetric assay that measures cell metabolic activity as an indicator of cell viability. [10] Protocol: MTT Cytotoxicity Assay

-

Cell Culture:

-

Seed a relevant cell line (e.g., HEK293 or the neuronal-like SH-SY5Y cell line) in a 96-well plate at an appropriate density.

-

Allow the cells to attach and grow for 24 hours.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of this compound (e.g., from 0.1 µM to 1 mM) for a specified period (e.g., 24 or 48 hours).

-

Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

-

MTT Assay:

-

After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan. [10] * Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

-

Data Analysis:

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot the percent viability against the log concentration of this compound and determine the CC50 (cytotoxic concentration 50%) value.

-

Data Interpretation and Next Steps

The data generated from this in vitro evaluation will provide a clear initial pharmacological and toxicological profile of this compound.

-

Binding Affinities (Ki values): These will quantify the compound's affinity for DAT, SERT, and NET.

-

Functional Potencies (IC50 values): These will determine the compound's ability to inhibit neurotransmitter reuptake.

-

Selectivity Profile: By comparing the Ki or IC50 values for the three transporters, the selectivity of the compound can be determined. For example, a compound with a significantly lower Ki for DAT than for SERT or NET would be considered a selective dopamine reuptake inhibitor.

-

Therapeutic Index (in vitro): The ratio of the CC50 to the IC50 (CC50/IC50) can provide an early indication of the compound's therapeutic window. A higher ratio suggests a safer compound.

Should this compound demonstrate potent and selective activity at one or more monoamine transporters with low cytotoxicity, further in vitro studies would be warranted. These could include investigating the mode of inhibition (competitive vs. non-competitive), assessing its potential as a substrate (i.e., a releasing agent), and profiling against a broader panel of CNS receptors to identify any off-target effects.

This structured, hypothesis-driven approach ensures a thorough and scientifically rigorous in vitro evaluation, providing the essential data needed to make informed decisions about the future development of this compound as a potential therapeutic agent.

References

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available from: [Link]

- Synthetic method of 1-(4-bromophenyl) piperidine. Google Patents.

-

This compound Manufacturer and Supplier. Qingmu Pharmaceutical. Available from: [Link]

-

3-(4-Bromophenyl)piperidine. PubChem. Available from: [Link]

-

Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. PMC. Available from: [Link]

-

In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. Available from: [Link]

-

Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC. Available from: [Link]

-

Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available from: [Link]

-

Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Available from: [Link]

-

Update on in vitro cytotoxicity assays for drug development. ResearchGate. Available from: [Link]

-

Binding Mode of Human Norepinephrine Transporter Interacting with HIV-1 Tat. ACS Chemical Neuroscience. Available from: [Link]

-

Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. Frontiers. Available from: [Link]

- In Vitro Assays for the Functional Characterization of the Dopamine Transporter (D

-

Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available from: [Link]

-

In Vitro Cytotoxicity Assay. Alfa Cytology. Available from: [Link]

-

Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. Available from: [Link]

-

NET (SLC6A2) Transporter Assay. BioIVT. Available from: [Link]

-

Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. Available from: [Link]

-

DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins. Available from: [Link]

-

Update on in vitro cytotoxicity assays for drug development. PubMed. Available from: [Link]

-

Binding Mode of Human Norepinephrine Transporter Interacting with HIV-1 Tat. PMC. Available from: [Link]

-

Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC Publishing. Available from: [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link]

-

Synthesis and antitumor evaluation in vitro of 5-bromo-N-phenyl substituted isatin derivatives. JOCPR. Available from: [Link]

-

Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. PubMed. Available from: [Link]

-

Allosterically Linked Binding Sites in Serotonin Transporter Revealed by Single Molecule Force Spectroscopy. Frontiers. Available from: [Link]

-

Chemical Properties of Piperidine, 4,4'-(1,3-propanediyl)bis-. Cheméo. Available from: [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available from: [Link]

-

Characterization of neuromuscular blocking action of piperidine derivatives. PubMed. Available from: [Link]

Sources

- 1. qingmupharm.com [qingmupharm.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine, 3-(4-bromophenyl)- - Safety Data Sheet [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. 3-(4-Bromophenyl)piperidine | C11H14BrN | CID 46835326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1335523-82-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 9. Update on in vitro cytotoxicity assays for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer | MDPI [mdpi.com]

The (S)-3-(4-Bromophenyl)piperidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-Depth Technical Guide to the Structure-Activity Relationship of its Analogs as Potent Enzyme Inhibitors and CNS Modulators

Abstract

The (S)-3-(4-Bromophenyl)piperidine scaffold has emerged as a cornerstone in contemporary medicinal chemistry, most notably as a key constituent of the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs derived from this privileged core. We will delve into the critical molecular interactions governing their potent enzymatic inhibition, explore the synthetic strategies employed in their creation, and present a comparative analysis of their activity at other significant biological targets, including monoamine transporters. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical framework.

Introduction: The Rise of a Privileged Scaffold

The piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals, lauded for its favorable physicochemical properties, including its ability to modulate lipophilicity and aqueous solubility, and its capacity to serve as a scaffold for precise three-dimensional arrangements of pharmacophoric elements.[1] The introduction of an aryl group at the 3-position of the piperidine ring creates a class of compounds with significant biological activities, particularly in the realm of oncology and neuroscience.

The this compound moiety, in particular, has garnered substantial attention as a pivotal intermediate in the synthesis of Niraparib, a clinically approved PARP inhibitor for the treatment of ovarian cancer.[2] This guide will dissect the SAR of this scaffold, with a primary focus on its role in PARP inhibition and a secondary exploration of its potential as a modulator of central nervous system targets.

PARP Inhibition: The Primary Frontier

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair. The inhibition of PARP, particularly PARP-1 and PARP-2, has proven to be a highly effective therapeutic strategy for cancers harboring defects in the homologous recombination repair pathway, such as those with BRCA1/2 mutations. Niraparib, which features the this compound core, is a potent inhibitor of both PARP-1 and PARP-2.[3]

General Pharmacophore Model

The general pharmacophore for this class of PARP inhibitors consists of three key components:

-

A heterocyclic core (e.g., indazole): This region mimics the nicotinamide moiety of the natural substrate NAD+ and forms crucial hydrogen bonds and π-π stacking interactions within the enzyme's active site.

-

A central phenyl ring: This acts as a linker, positioning the other two components optimally for binding.

-

The (S)-3-Arylpiperidine moiety: This group extends into a more solvent-exposed region of the active site, and its interactions significantly influence both potency and selectivity.

Caption: General pharmacophore model for Niraparib and its analogs.

Structure-Activity Relationship (SAR) for PARP Inhibition

Systematic modification of the this compound scaffold within the context of Niraparib has yielded critical insights into the SAR for PARP-1 and PARP-2 inhibition.

The 4-bromo substituent on the phenyl ring of the piperidine moiety plays a significant role in the overall activity.

| Compound | R Group (on Phenyl) | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Reference |

| Niraparib | 4-Br | 3.8 | 2.1 | [3] |

| Analog 1 | 4-H | 13 | 5.6 | [3] |

| Analog 2 | 4-Cl | 4.2 | 2.3 | [3] |

| Analog 3 | 4-F | 7.9 | 3.9 | [3] |

| Analog 4 | 4-CH3 | 25 | 11 | [3] |

Key Insights:

-

Halogen Substitution: Small halogen substituents at the 4-position of the phenyl ring are well-tolerated and generally lead to high potency. The brominated analog (Niraparib) and the chlorinated analog exhibit the most potent inhibition of both PARP-1 and PARP-2.

-

Hydrogen Substitution: Removal of the halogen (R=H) results in a noticeable decrease in potency, suggesting a favorable interaction of the halogen atom within a hydrophobic pocket.

-

Alkyl Substitution: The introduction of a methyl group at the 4-position leads to a significant reduction in activity, indicating that steric bulk in this region is detrimental to binding.

The (S)-stereochemistry of the 3-phenylpiperidine is crucial for optimal activity. The corresponding (R)-enantiomer exhibits significantly lower potency. Furthermore, modifications to the piperidine nitrogen are generally not well-tolerated, as it is believed to be involved in maintaining the correct conformation for binding.

Mechanism of Action and Binding Mode

X-ray crystallography studies of Niraparib in complex with PARP-1 reveal the molecular basis for its potent inhibition. The indazole carboxamide forms key hydrogen bonds with Gly863 and Ser904 and a π-π stacking interaction with Tyr907 in the nicotinamide binding pocket. The this compound moiety extends towards the solvent-exposed region, with the bromophenyl group occupying a hydrophobic pocket. The (S)-configuration allows for an optimal fit, while the bromine atom likely participates in favorable halogen bonding or hydrophobic interactions.

Sources

A Guide to the Spectroscopic Analysis of (S)-3-(4-Bromophenyl)piperidine

Introduction

(S)-3-(4-Bromophenyl)piperidine is a chiral substituted piperidine derivative. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, and its derivatives are integral to a vast array of pharmaceuticals. As an intermediate in the synthesis of Niraparib, a PARP inhibitor, the precise structural confirmation of this compound is of paramount importance.[1] The unambiguous verification of its molecular structure, purity, and stereochemistry is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

This technical guide provides an in-depth exploration of the core spectroscopic techniques used to characterize this molecule: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. We will move beyond a simple recitation of data to explain the causal relationships behind the observed signals and the rationale for the chosen analytical protocols. This integrated approach, combining predictive analysis with foundational principles, serves as a self-validating system for structural elucidation.

While comprehensive, peer-reviewed experimental spectra for this specific enantiomer are not widely published, this guide will utilize highly accurate predicted data, grounded in established spectroscopic principles, to illustrate the analytical workflow. This predictive-based analysis is a powerful tool in modern chemical research for verifying the identity of novel or sparsely documented compounds.

Caption: Overall workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for elucidating the precise covalent structure of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

¹H NMR Analysis: Proton Environments and Connectivity

The ¹H NMR spectrum reveals the number of distinct proton environments and how they are related through covalent bonds. For this compound, the presence of a stereocenter at the C3 position introduces significant complexity and provides a unique spectral fingerprint.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 1-5 mg of the sample.[2]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[3] The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum and provides the deuterium signal required for the spectrometer's lock system.[4]

-

Filtration: Filter the solution through a pipette plugged with cotton or glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.[5]

-

Data Acquisition: Place the tube in the NMR spectrometer. Acquire the spectrum on a 400 MHz or higher field instrument. Standard acquisition parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are co-added to achieve an adequate signal-to-noise ratio.

Data Interpretation and Predicted Spectrum

The molecular structure presents several key features that dictate the ¹H NMR spectrum:

-

Aromatic Region: The 4-substituted (para) phenyl ring gives a characteristic AA'BB' splitting pattern. The two protons ortho to the piperidine ring (H-2', H-6') will be chemically equivalent, as will the two protons ortho to the bromine atom (H-3', H-5'). This results in two signals, appearing as apparent doublets.

-

Piperidine Ring: The chair conformation of the piperidine ring and the chiral center at C3 render the methylene protons on C2, C4, C5, and C6 diastereotopic. This means that even protons on the same carbon atom (e.g., the two protons at C2) are in different chemical environments and will have different chemical shifts and couple to each other (geminal coupling). This leads to complex multiplets rather than simple singlets or triplets.[6]

-

N-H Proton: The secondary amine proton signal is often broad and its chemical shift can be concentration-dependent. It can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the N-H peak will disappear due to proton-deuterium exchange.

Caption: Structure of this compound with atom numbering.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-3', H-5' | ~7.45 | d (J ≈ 8.4 Hz) | Aromatic protons ortho to Bromine. |

| H-2', H-6' | ~7.15 | d (J ≈ 8.4 Hz) | Aromatic protons ortho to Piperidine. |

| H-2ax, H-6ax | ~3.20 - 3.40 | m | Diastereotopic axial protons adjacent to N. |

| H-2eq, H-6eq | ~2.70 - 2.90 | m | Diastereotopic equatorial protons adjacent to N. |

| H-3 | ~3.00 - 3.15 | m | Methine proton at the chiral center. |

| H-4ax, H-5ax | ~1.90 - 2.10 | m | Diastereotopic axial protons. |

| H-4eq, H-5eq | ~1.60 - 1.80 | m | Diastereotopic equatorial protons. |

| N-H | ~1.50 - 2.50 | br s | Broad singlet, exchangeable with D₂O. |

¹³C NMR Analysis: The Carbon Skeleton

The ¹³C NMR spectrum provides a count of the number of unique carbon atoms in the molecule, offering a complementary view of the carbon framework.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: A more concentrated sample is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. Use 10-25 mg of the sample dissolved in 0.6-0.7 mL of deuterated solvent.[2]

-

Data Acquisition: The experiment is run using proton-decoupling, which results in all carbon signals appearing as singlets. A greater number of scans (e.g., 256 to 1024) is necessary to achieve a good signal-to-noise ratio.

Data Interpretation and Predicted Spectrum

Due to the plane of symmetry passing through the C1'-C4' axis of the phenyl ring, C2' and C6' are equivalent, as are C3' and C5'. All other carbons are unique, leading to a total of 9 expected signals.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Assignment | Predicted δ (ppm) | Notes |

|---|---|---|

| C-1' | ~142.0 | Aromatic quaternary carbon attached to piperidine. |

| C-3', C-5' | ~131.5 | Aromatic CH carbons ortho to Bromine. |

| C-2', C-6' | ~128.5 | Aromatic CH carbons ortho to Piperidine. |

| C-4' | ~120.5 | Aromatic quaternary carbon attached to Bromine. |

| C-2 | ~54.0 | Aliphatic CH₂ adjacent to Nitrogen. |

| C-6 | ~46.5 | Aliphatic CH₂ adjacent to Nitrogen. |

| C-3 | ~42.0 | Aliphatic CH at the chiral center. |

| C-5 | ~32.0 | Aliphatic CH₂. |

| C-4 | ~25.0 | Aliphatic CH₂. |

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound. For this compound, MS is particularly powerful due to the unique isotopic signature of bromine.

Experimental Protocol: Electrospray Ionization (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: The solution is infused into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).[7]

-

Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets.[8] As the solvent evaporates, gas-phase ions of the analyte are formed. ESI is a "soft" ionization technique that typically yields the intact protonated molecule, [M+H]⁺.[9]

-

Detection: The ions are guided into the mass analyzer (e.g., a Time-of-Flight or TOF analyzer), which separates them based on their m/z ratio.

Data Interpretation and Predicted Spectrum

-

Molecular Weight: The molecular formula is C₁₁H₁₄BrN.[3] The molecular weight is 240.14 g/mol .[3]

-

Bromine Isotope Pattern: The most crucial diagnostic feature is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively).[10] This means that any ion containing one bromine atom will appear as a pair of peaks (a "doublet") separated by 2 m/z units, with nearly equal intensity (a 1:1 ratio).[11] This is an unambiguous confirmation of the presence of a single bromine atom in the molecule.

-

Expected Ions:

-

The protonated molecule [M+H]⁺ will appear as two peaks of equal intensity at m/z 240.0 (for C₁₁H₁₅⁷⁹BrN⁺) and m/z 242.0 (for C₁₁H₁₅⁸¹BrN⁺).

-

The molecular ion [M]⁺• may also be observed at m/z 239.0 and m/z 241.0 .

-

Table 3: Predicted High-Resolution MS Data (ESI-Positive Mode)

| Ion | Calculated Exact Mass | Predicted m/z | Relative Intensity |

|---|---|---|---|

| [C₁₁H₁₅⁷⁹BrN]⁺ | 240.0382 | 240.0 | ~100% |

| [C₁₁H₁₅⁸¹BrN]⁺ | 242.0362 | 242.0 | ~98% |

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational frequencies of molecular bonds. It is an excellent technique for rapidly identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.[12] This subtracts the absorbance from the air (CO₂, H₂O) and the crystal itself.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[13]

-

Apply Pressure: Use the instrument's pressure arm to ensure firm, uniform contact between the sample and the crystal.[14]

-

Data Acquisition: Acquire the sample spectrum. The IR light passes through the crystal and reflects from the internal surface, penetrating a few microns into the sample where it can be absorbed.[15]

Data Interpretation and Predicted Spectrum

The IR spectrum will show characteristic absorption bands corresponding to the vibrations of the specific bonds within this compound.

Table 4: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| ~3350 - 3300 | N-H stretch | Secondary Amine | Medium-Weak |

| ~3050 - 3010 | C-H stretch | Aromatic C-H | Medium |

| ~2950 - 2850 | C-H stretch | Aliphatic C-H (CH₂, CH) | Strong |

| ~1600, ~1490 | C=C stretch | Aromatic Ring | Medium-Strong |

| ~1470 - 1430 | C-H bend | Aliphatic CH₂ | Medium |

| ~820 | C-H bend (out-of-plane) | 1,4-disubstituted Phenyl | Strong |

| ~1100 - 1000 | C-N stretch | Aliphatic Amine | Medium |

| ~600 - 500 | C-Br stretch | Aryl Bromide | Medium-Strong |

(Based on standard IR correlation tables)[16][17]

Integrated Analysis and Conclusion

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For this compound:

-

Mass Spectrometry provides the definitive molecular weight and confirms the presence of one bromine atom through the characteristic M and M+2 peaks at m/z 240/242.

-

IR Spectroscopy confirms the presence of the key functional groups: a secondary amine (N-H stretch), an aromatic ring (C=C and aromatic C-H stretches), aliphatic chains (aliphatic C-H stretches), and the aryl-bromide bond (C-Br stretch).

-

NMR Spectroscopy provides the final, detailed structural proof. ¹³C NMR confirms the presence of 9 unique carbon environments, matching the expected structure. ¹H NMR maps out the entire proton framework, showing the 1,4-disubstituted aromatic ring and, most importantly, the complex multiplets of the piperidine ring protons, which are a direct consequence of the C3 chiral center.

Together, these three techniques provide a complementary and self-reinforcing dataset that allows for the unambiguous confirmation of the structure of this compound. This rigorous analytical workflow is fundamental to ensuring the identity and quality of critical pharmaceutical intermediates and final drug substances.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46835326, 3-(4-Bromophenyl)piperidine. Retrieved from [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

-

University of Alberta. (n.d.). Sample Preparation. Retrieved from [Link]

-

UMass Chan Medical School. (n.d.). IR Group Frequencies. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

Clark, J. (n.d.). The M+2 peak in mass spectra. Chemguide. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Qingmu Pharmaceutical. (n.d.). This compound Manufacturer and Supplier. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Other Important Isotopes- Br and Cl. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

-

Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (2005). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]

-

Metrolab. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Retrieved from [Link]

-

Physics LibreTexts. (2022). Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

-

Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

University of Florida. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]

-

Manoharan, M., et al. (n.d.). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Retrieved from [Link]

Sources

- 1. qingmupharm.com [qingmupharm.com]

- 2. 4-(4'-Bromophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]

- 3. 3-(4-Bromophenyl)piperidine | C11H14BrN | CID 46835326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 1335523-82-4 this compound C11H14BrN - Wuhan Kanal Technology Co., Ltd. [kanalchemical.com]

- 5. rsc.org [rsc.org]

- 6. Synthesis and Characterization of a Series of 1-Aryl-4-[aryldiazenyl]- piperazines. Part I. Isomers of N-(2,3-Dimethylphenyl)-N’-(Aryldiazenyl)- Piperazines [benthamopenarchives.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. appretech.com [appretech.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

- 14. chemscene.com [chemscene.com]

- 15. chemscene.com [chemscene.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]

Enantioselective synthesis of 3-substituted piperidines

An In-Depth Technical Guide to the Enantioselective Synthesis of 3-Substituted Piperidines

Abstract

The 3-substituted piperidine motif is a cornerstone of modern medicinal chemistry, appearing in numerous blockbuster pharmaceuticals and bioactive natural products.[1][2][3] Its prevalence stems from the piperidine ring's ability to act as a conformationally constrained scaffold that can orient substituents in three-dimensional space, enabling precise interactions with biological targets. The stereochemistry at the C3 position is often critical for pharmacological activity, making the development of robust and scalable methods for the enantioselective synthesis of these compounds a paramount objective for researchers in drug discovery and process development.[4][5] This guide provides a comprehensive overview of key contemporary strategies for accessing enantioenriched 3-substituted piperidines, focusing on the underlying mechanistic principles, practical experimental considerations, and the rationale behind methodological choices.

The Strategic Imperative: Why 3-Substituted Piperidines?

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in the pharmaceutical industry.[3][6] Its chair-like conformation allows for axial and equatorial positioning of substituents, profoundly influencing a molecule's binding affinity, selectivity, and pharmacokinetic properties. The introduction of a chiral center at the 3-position further refines this spatial arrangement, often leading to significant differences in efficacy between enantiomers.

Prominent examples of drugs featuring this critical scaffold include:

-

Niraparib: An anti-cancer agent used for the treatment of ovarian cancer.[1][7]

-

Tiagabine: An anticonvulsant drug.[1]

Historically, access to enantiopure 3-substituted piperidines relied on lengthy synthetic sequences involving chiral auxiliaries, resolution of racemates, or starting from the chiral pool.[1][9] While effective, these methods can be inefficient and costly. Modern synthetic chemistry has ushered in an era of catalytic asymmetric methods that directly generate the desired enantiomer with high fidelity and atom economy.

The Dearomatization Approach: A Paradigm Shift in Piperidine Synthesis

One of the most powerful modern strategies involves the dearomatization of readily available pyridine precursors.[8][10] This approach circumvents the challenges of stepwise ring construction by functionalizing a pre-existing aromatic ring. A key challenge is overcoming the inherent stability of the pyridine ring. This is typically achieved by partial reduction or activation of the pyridine to form a more reactive dihydropyridine or pyridinium species.[8][10]

Rhodium-Catalyzed Asymmetric Carbometalation of Dihydropyridines

A recently developed and highly versatile method involves a rhodium-catalyzed asymmetric reductive Heck reaction of dihydropyridines with sp²-hybridized boronic acids.[1][10][11] This strategy provides access to 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be reduced to the final piperidine product.[8][11]

The overall workflow can be visualized as a three-step process:

Caption: General workflow for piperidine synthesis via dearomatization.

Causality Behind the Method: The success of this reaction hinges on several key factors. First, the pyridine is activated by forming an N-carbamate and then partially reduced to a dihydropyridine intermediate. This breaks the aromaticity and renders the molecule susceptible to catalytic functionalization.[1][12] The choice of a chiral rhodium catalyst is crucial for controlling the stereochemistry. The chiral ligand environment on the rhodium center dictates the facial selectivity of the carbometalation step, leading to high enantiomeric excess (ee).

Mechanistic Insights: The proposed catalytic cycle for the key asymmetric step is illustrative of the principles of transition metal catalysis.

Caption: Proposed catalytic cycle for Rh-catalyzed carbometalation.

-

Oxidative Addition: The active Rh(I) catalyst undergoes oxidative addition with the arylboronic acid.

-

Migratory Insertion: The dihydropyridine substrate coordinates to the rhodium center, followed by migratory insertion of the aryl group onto the double bond. The chiral ligand L* directs this insertion to occur on a specific face of the dihydropyridine, establishing the stereocenter.[10]

-

Protodemetalation: The resulting rhodium intermediate is protonated by a water molecule, releasing the 3-substituted tetrahydropyridine product.[8]

-

Regeneration: The Rh(I) catalyst is regenerated, completing the catalytic cycle.

Data Summary: This method exhibits broad functional group tolerance and consistently delivers high enantioselectivity.

| Entry | Arylboronic Acid (Ar) | Yield (%) | ee (%) |

| 1 | Phenyl | 95 | 99 |

| 2 | 4-Fluorophenyl | 94 | 99 |

| 3 | 3-Methoxyphenyl | 85 | 99 |

| 4 | 4-(Indazol-1-yl)phenyl | 72 | 98 |

| 5 | 2-Naphthyl | 91 | 99 |

| Data synthesized from Mishra, S. et al., J. Am. Chem. Soc. 2023.[1][13] |

Experimental Protocol: Rh-Catalyzed Asymmetric Synthesis of Phenyl 3-(4-fluorophenyl)-3,6-dihydropyridine-1(2H)-carboxylate

This protocol is a representative example of the rhodium-catalyzed asymmetric carbometalation methodology.

-

System Integrity: All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon. Solvents should be degassed and dried using standard procedures. The reaction is sensitive to air and moisture.

-

Reagent Preparation:

-

To a solution of pyridine (1.0 mmol) in dry methanol (5 mL) at -78 °C under an inert atmosphere, add sodium borohydride (1.0 mmol).

-

Slowly add a solution of phenyl chloroformate (1.0 mmol) in methanol (2 mL) dropwise.

-

Stir the reaction at -78 °C for 3 hours. Quench with water and extract with diethyl ether. The crude product, phenyl pyridine-1(2H)-carboxylate, is purified by column chromatography.[13]

-

-

Catalyst Preparation:

-

In a nitrogen-filled glovebox, add [Rh(cod)OH]₂ (0.025 mmol, 5 mol%) and the chiral Josiphos-type ligand (0.06 mmol, 12 mol%) to a reaction vial.[13]

-

Add 1,4-dioxane (1.0 mL) and stir for 15 minutes at room temperature to form the active catalyst.

-

-

Asymmetric Carbometalation:

-

To the pre-formed catalyst solution, add the phenyl pyridine-1(2H)-carboxylate (0.5 mmol), 4-fluorophenylboronic acid (0.75 mmol), and cesium hydroxide monohydrate (1.0 mmol).

-

Add additional 1,4-dioxane (1.0 mL) and water (0.1 mL).

-

Seal the vial and stir at 80 °C for 12-18 hours.

-

-

Workup and Characterization:

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of silica gel, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure. The residue is purified by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the pure product.

-

The enantiomeric excess (ee) is determined by chiral HPLC analysis.

-

Chemo-Enzymatic Dearomatization

An alternative and elegant approach utilizes a combination of chemical activation and enzymatic reduction.[14] This method leverages the exquisite selectivity of enzymes to perform asymmetric transformations under mild, aqueous conditions.

The process typically involves:

-

Chemical Activation: The pyridine is activated, often by N-acylation, to form a pyridinium salt.

-

Enzymatic Reduction: A cocktail of enzymes, such as an ene-reductase (IRED), reduces the activated pyridinium species.[12][14] The chirality of the enzyme's active site controls the stereochemical outcome of the reduction. A dynamic kinetic resolution (DKR) process often occurs, allowing for the theoretical conversion of 100% of the starting material to a single enantiomer of the product.[14]

Caption: Chemo-enzymatic dearomatization of pyridines.

This bio-catalytic method is particularly attractive for its green credentials and potential for high selectivity, offering access to either the (R) or (S) enantiomer by selecting the appropriate enzyme.[14]

Asymmetric Hydrogenation of Pyridinium Salts

The direct asymmetric hydrogenation of pyridines or their activated derivatives is a highly atom-economical route to chiral piperidines. While the hydrogenation of unsubstituted pyridine is challenging, 3-substituted pyridinium salts are excellent substrates for this transformation.[7][15]

The Role of Catalysis and Additives: Rhodium and Iridium complexes with chiral phosphine ligands (e.g., JosiPhos) are effective catalysts for this reaction.[7][15] A key insight in this field was the discovery that the addition of a simple organic base, such as triethylamine (Et₃N), dramatically improves both the yield and the enantioselectivity.[7]

Mechanistic Rationale: The reaction proceeds through a cascade of reduction steps, involving dihydropyridine and tetrahydropyridine intermediates. The enantioselectivity is determined during the hydrogenation of one of the prochiral dihydropyridine intermediates.[7] The base is believed to play a crucial role by preventing the non-enantioselective hydrogenation of certain enamine intermediates, thereby preserving the enantiomeric excess of the final piperidine product.[7]

Organocatalytic Approaches

Organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a powerful platform for asymmetric synthesis. For 3-substituted piperidines, cascade reactions are particularly effective.

A common strategy involves an initial enantioselective aza-Michael addition, followed by an intramolecular cyclization.[16][17] For example, a chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether) can activate an α,β-unsaturated aldehyde to form a chiral iminium ion. This intermediate then reacts with a nitrogen-containing nucleophile in a highly stereocontrolled Michael addition. Subsequent intramolecular cyclization and reduction steps furnish the desired piperidine ring.

This approach is valued for being metal-free and often proceeding under mild conditions, with the catalyst's stereochemistry being directly translated to the product.[16]

Conclusion and Future Outlook

The enantioselective synthesis of 3-substituted piperidines has evolved significantly, moving from classical methods to highly efficient and selective catalytic strategies. The dearomatization of pyridines, whether through transition metal catalysis or chemo-enzymatic processes, represents the current state-of-the-art, offering broad applicability and excellent stereocontrol.[1][14] Asymmetric hydrogenation and organocatalytic cascades provide powerful, complementary approaches.[7][16]

For researchers, scientists, and drug development professionals, the choice of synthetic strategy will depend on factors such as substrate scope, scalability, cost, and the specific stereochemical requirements of the target molecule. The continued development of novel catalysts and methodologies promises to further expand the synthetic toolbox, enabling the rapid and efficient construction of complex chiral piperidines for the next generation of therapeutics.[5]

References

-